

An In-depth Technical Guide to the Thermochemical Properties of Fluoromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluoromethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **fluoromethane** (CH_3F). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and understanding the energetic landscape of fluorinated compounds. This document summarizes key quantitative data in structured tables, outlines the principles of experimental methodologies for their determination, and provides visualizations of experimental workflows and the interrelation of thermochemical properties.

Core Thermochemical Data of Fluoromethane

The following tables summarize the key thermochemical properties of **fluoromethane** at standard conditions (298.15 K and 1 bar).

Property	Value	Units	Reference
Standard Molar Enthalpy of Formation (Gas)	-235.48 ± 0.24	kJ/mol	[1]
Standard Molar Entropy (Gas)	222.84	J/mol·K	[2]
Molar Heat Capacity at Constant Pressure (Gas)	38.171	J/mol·K	[3]
C-F Bond Dissociation Energy	552	kJ/mol	[3]

Table 1: Key Thermochemical Properties of **Fluoromethane**.

Temperature (K)	Molar Heat Capacity (Cp) (J/mol·K)	Standard Molar Enthalpy (kJ/mol)	Standard Molar Entropy (S°) (J/mol·K)
298.15	38.17	-234.30	222.84
400	45.54	-229.98	234.98
500	52.41	-225.04	246.14
600	58.53	-219.48	256.44
700	63.88	-213.36	266.01
800	68.52	-206.74	274.96
900	72.56	-199.69	283.37
1000	76.09	-192.26	291.31

Table 2: Temperature Dependence of Thermochemical Properties of **Fluoromethane** (calculated using Shomate Equation parameters from the NIST WebBook).[2][4]

Experimental Protocols for Determining Thermochemical Properties

The determination of the thermochemical properties of **fluoromethane** relies on a combination of experimental techniques and theoretical calculations. While detailed, step-by-step laboratory protocols for specific compounds are often proprietary or published in specialized literature not readily accessible through general web searches, the fundamental principles of the key experimental methodologies are well-established.

Combustion Calorimetry

Combustion calorimetry is a primary technique for determining the enthalpy of formation of organic compounds. For a gaseous and fluorinated compound like **fluoromethane**, this method requires specialized apparatus to handle the corrosive nature of the combustion products (e.g., hydrogen fluoride).

Principle: A known amount of the substance is completely combusted in a constant-volume container (a "bomb") filled with a high pressure of an oxidizing agent (typically oxygen, but for highly fluorinated compounds, a fluorine atmosphere might be used). The heat released by the combustion reaction is absorbed by the surrounding calorimeter, and the temperature change is precisely measured.

General Methodology:

- **Sample Introduction:** A precise amount of gaseous **fluoromethane** is introduced into the combustion bomb.
- **Combustion:** The sample is ignited in the presence of excess oxygen. The combustion of **fluoromethane** yields carbon dioxide, water, and hydrogen fluoride.
- **Temperature Measurement:** The temperature change of the calorimeter is recorded with high precision.
- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

- **Data Analysis:** The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining ionization energies and appearance energies of fragment ions, which can be used to derive bond dissociation energies and enthalpies of formation.

Principle: Molecules are ionized by single-photon absorption from a tunable vacuum ultraviolet (VUV) light source. The resulting ions are then mass-analyzed. By scanning the photon energy and monitoring the ion signal, one can determine the minimum energy required to form a specific ion.

General Methodology:

- **Sample Introduction:** A dilute mixture of **fluoromethane** in a carrier gas is introduced into the ionization region of the mass spectrometer.
- **Photoionization:** The sample is irradiated with a tunable VUV photon beam.
- **Mass Analysis:** The ions produced are extracted and analyzed by a mass spectrometer to separate them based on their mass-to-charge ratio.
- **Ionization Threshold Measurement:** The photon energy is scanned, and the ion signal for the parent ion (CH₃F⁺) and any fragment ions is recorded as a function of photon energy to generate a photoionization efficiency (PIE) curve. The onset of the PIE curve corresponds to the ionization energy or appearance energy.
- **Data Analysis:** The ionization energy of **fluoromethane** and the appearance energies of its fragment ions are determined from the thresholds of the PIE curves. This data can be used in thermochemical cycles to calculate bond dissociation energies and the enthalpy of formation of the parent molecule and its fragments.

Spectroscopic Methods for Entropy and Heat Capacity Determination

Standard molar entropy and heat capacity are determined from molecular properties obtained through spectroscopic techniques, primarily infrared and microwave spectroscopy, coupled with statistical mechanics calculations.

Principle: The entropy and heat capacity of a molecule are related to its translational, rotational, and vibrational energy levels. These energy levels can be determined with high precision from the analysis of its rotational and vibrational spectra.

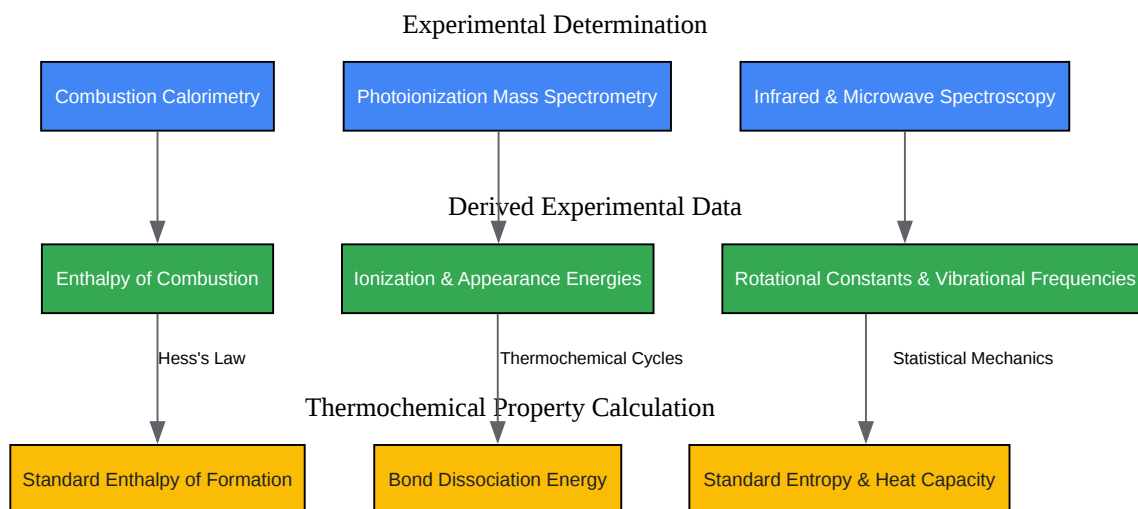
General Methodology:

- Spectroscopic Measurements: The infrared and microwave spectra of **fluoromethane** are recorded.
- Spectral Analysis: The rotational spectra provide the moments of inertia, from which the rotational constants are derived. The vibrational spectra provide the fundamental vibrational frequencies of the molecule.
- Calculation of Partition Functions: The translational, rotational, and vibrational partition functions are calculated using the molecular mass, rotational constants, and vibrational frequencies.
- Calculation of Thermodynamic Functions: The standard molar entropy, heat capacity, and other thermodynamic functions are then calculated from the partition functions using the principles of statistical mechanics.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Visualizations

Experimental Workflow for Thermochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental and computational determination of the key thermochemical properties of **fluoromethane**.

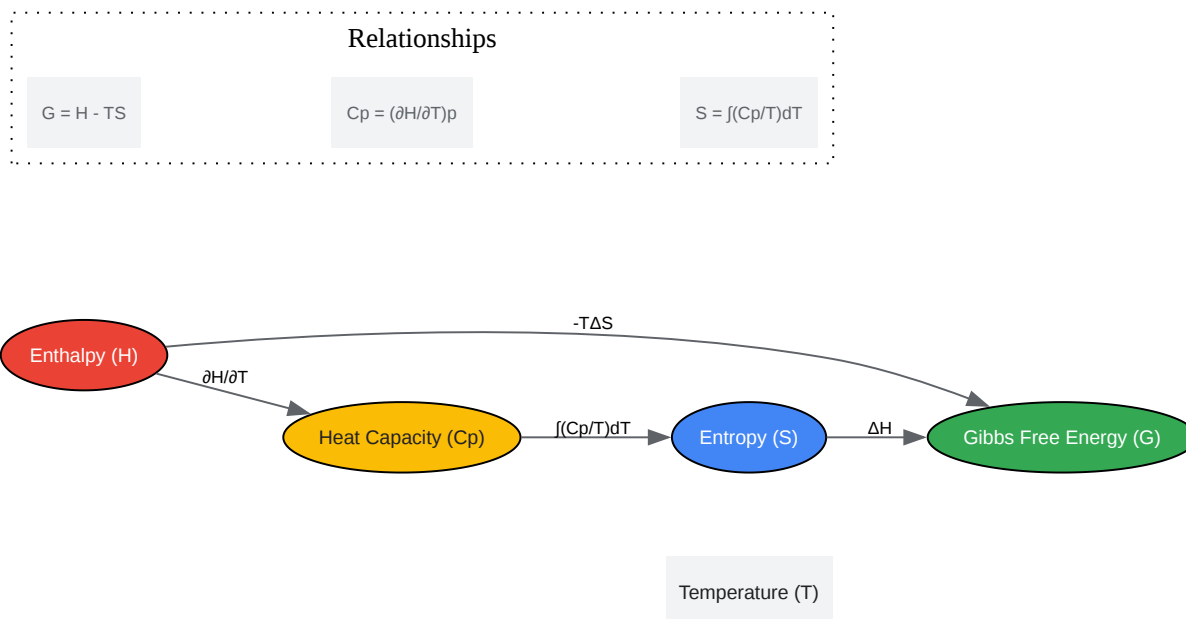


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A generalized workflow for determining the thermochemical properties of **fluoromethane**.

Logical Relationships of Core Thermochemical Properties

The following diagram illustrates the logical and thermodynamic relationships between the core thermochemical properties of a substance like **fluoromethane**.



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Interrelation of key thermochemical properties.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Fluoromethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203902#thermochemical-properties-of-fluoromethane>]

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